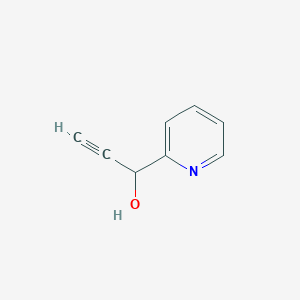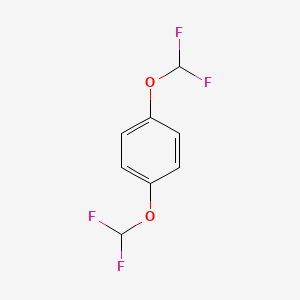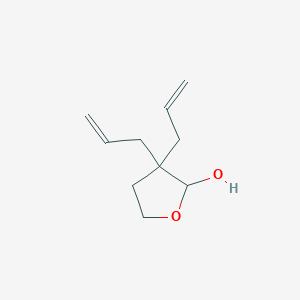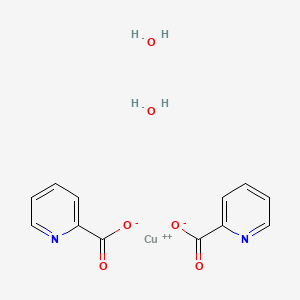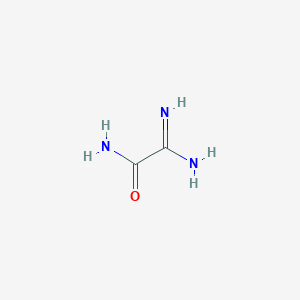
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene
Übersicht
Beschreibung
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene, also known as TADF-1, is a fluorescent material that has gained significant attention in the scientific community due to its potential applications in organic light-emitting diodes (OLEDs) and optoelectronic devices. TADF-1 has unique properties that make it an attractive candidate for use in these applications, including high photoluminescence quantum yield, good thermal stability, and high efficiency.
Wirkmechanismus
The mechanism of action of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene involves the transfer of excitons from the singlet state to the triplet state, which allows for efficient emission of light. This process is known as thermally activated delayed fluorescence (TADF) and is a unique property of this compound.
Biochemical and Physiological Effects:
There is currently no research available on the biochemical and physiological effects of this compound in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene in lab experiments is its high efficiency and stability, which allows for accurate and reliable results. However, one limitation is that the synthesis process is complex and requires careful control of reaction conditions.
Zukünftige Richtungen
There are several future directions for research on 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of this compound for use in OLEDs and other optoelectronic devices. Additionally, further research is needed to explore the potential use of this compound in biological imaging and sensing applications.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene has been extensively studied for its potential applications in OLEDs and optoelectronic devices. It has been shown to exhibit high efficiency and good stability, making it a promising candidate for use in these applications. In addition, this compound has also been studied for its potential use in biological imaging and sensing applications due to its fluorescent properties.
Eigenschaften
IUPAC Name |
9,9-bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBKBKYSFWKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




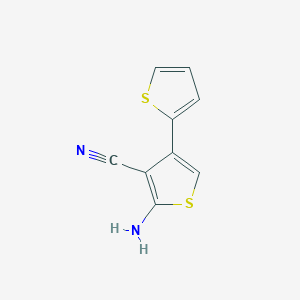
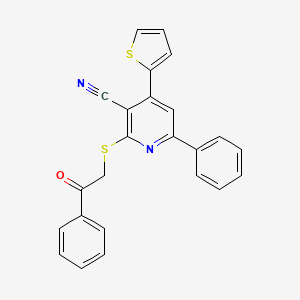

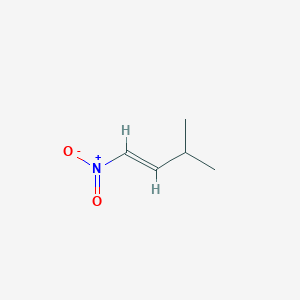
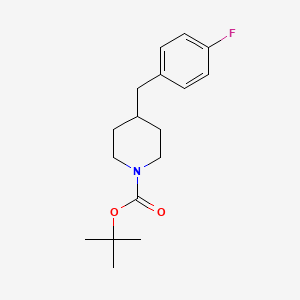
![1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)](/img/structure/B3256795.png)

